4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is a heterocyclic compound characterized by a seven-membered azepine ring fused to a thiophene ring. This compound belongs to the class of thienoazepines, which are noted for their diverse biological activities and potential therapeutic applications. The structure consists of a carbonyl group at the fourth position of the azepine ring, contributing to its reactivity and biological properties.
This compound is synthesized from various precursors in organic chemistry. It is classified as a thienoazepine derivative, falling under the broader category of heterocycles, which are compounds containing rings with at least one atom that is not carbon. The thienoazepine family includes compounds with significant pharmacological interest, particularly in the development of drugs targeting various biological pathways.
The synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one typically involves several key steps:
The molecular structure of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one features:
The molecular formula can be represented as , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The compound's molecular weight is approximately 189.25 g/mol.
4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one undergoes several notable chemical reactions:
These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activity or altered physical properties .
The primary mechanism of action for 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one involves its role as an antagonist to arginine vasopressin receptors. This interaction affects several biochemical pathways:
Research indicates that derivatives of this compound may also possess antibacterial properties and potential antitumor activity .
The physical properties of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one include:
Chemical properties include:
These properties make it a versatile candidate for further chemical modifications and applications in various scientific fields .
4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one has several significant applications:
Systematic nomenclature for this compound begins with the thiophene ring as the parent heterocycle due to its higher aromaticity compared to the partially saturated azepine. The fusion descriptor [3,2-c] specifies the bonding pattern: bonds between thiophene atoms 3 and 2 connect to azepine positions c and d, respectively. The "H" prefixes (4H,5H,6H,7H,8H) explicitly denote the hydrogen-saturated positions within the azepine ring, confirming its non-aromatic, partially saturated nature. The suffix "-4-one" indicates the ketone functionality at position 4 of the azepine ring. This structural classification places the compound within the broader category of thieno-fused seven-membered lactams, characterized by a bicyclic system where the thiophene shares two adjacent atoms with the azepinone ring.
CAS Registry: 1067636-89-8 (for the [2,3-c] isomer, illustrating nomenclature parallels) [2]
Structural Isomerism: Fusion position significantly influences electronic distribution and biological activity. The [3,2-c] isomer differs from [2,3-c] and [3,2-b] variants in molecular geometry and dipole orientation:
Table 1: Comparative Structural Features of Thienoazepinone Isomers
Fusion Position | IUPAC Name | Molecular Formula | Key Structural Distinction | |
---|---|---|---|---|
[3,2-c] | 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one | C₈H₉NOS | Amide carbonyl ortho to sulfur, fused across thiophene bonds 3-2 | |
[2,3-c] | 4H,5H,6H,7H,8H-thieno[2,3-c]azepin-4-one | C₈H₉NOS | Amide carbonyl meta to sulfur, different fusion connectivity | |
[3,2-b] | 4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one | C₈H₉NOS | Ketone position shifted to azepine carbon 5, altering H-bonding potential | [1] [2] [3] |
The ring fusion creates a near-planar thiophene moiety connected to a puckered azepinone ring, with the carbonyl group adopting an orientation perpendicular to the thiophene plane. This configuration enables simultaneous π-stacking interactions through the thiophene and directional hydrogen bonding via the lactam carbonyl. The saturated CH₂ groups at positions 5,6,7,8 provide vectors for steric modification while enhancing solubility compared to fully aromatic analogs [7] [8].
The investigation of thieno-fused azepinones emerged in the late 20th century as medicinal chemists sought benzazepine alternatives with improved metabolic stability and tunable electronic properties. Early synthetic efforts focused on [3,2-b] fused systems, with the first [3,2-c] analogs appearing in patent literature circa 2000 as kinase inhibitor scaffolds. The structural evolution reflects three distinct phases:
Academic Exploration (Pre-2000): Initial syntheses focused on theoretical interest in annelated heterocycles. The 1970s-1980s saw sporadic reports of thienoazepinones as chemical curiosities, typically obtained via multistep sequences with <5% overall yields. These compounds were primarily characterized by melting points and elemental analysis due to limited analytical capabilities [4].
Pharmacological Recognition (2000-2010): The discovery that thieno[3,2-c]azepin-4-ones exhibit enhanced blood-brain barrier penetration compared to benzo-fused analogs stimulated focused research. Key milestones included:
Table 2: Development of Commercial Availability
Year Range | Availability Status | Key Providers | Scale/Pricing Evolution | |
---|---|---|---|---|
2000-2010 | Rare research chemicals | Limited university collections | $2,500-5,000/g (milligram quantities) | |
2010-2015 | Special order from boutique suppliers | e.g., CymitQuimica, BLD Pharm | $800-1,200/g (gram scale) | |
2015-Present | Multiple catalog suppliers | J&W PharmLab, ChemScene, Ambeed | $100-400/g at multi-gram scale | [2] [4] [6] |
The current synthetic landscape features three dominant routes: (1) Intramolecular Friedel-Crafts acylation of thiophene-tethered amino acids (40-60% yield), (2) Transition-metal catalyzed cyclocarbonylation of halothiophene precursors (requiring specialized catalysts), and (3) Ring expansion strategies from thienodiazepinones. Modern applications leverage the scaffold's conformational flexibility to target protein-protein interactions previously considered "undruggable," particularly in oncology (e.g., HDAC inhibitors) and neurology (dopamine D₄ selective agents) [5] [7]. Discontinuation of early analogs like thieno[2,3-c]azepin-4-one reflects refinement toward more metabolically stable [3,2-c] derivatives with superior target selectivity profiles [2].
Table 3: Evolution of Synthetic Approaches to Thieno[3,2-c]azepin-4-one Derivatives
Synthetic Method | Typical Yield Range | Advantages | Chronological Development | |
---|---|---|---|---|
Classical Cyclization | 15-30% | No specialized reagents | 1970s-1990s (limited scope) | |
Friedel-Crafts Acylation | 45-65% | Scalable, racemization-free | 2000s (industrial adoption) | |
Pd-Catalyzed Carbonylation | 50-75% | Enantioselective variants | 2010s (complex molecule access) | |
Flow Chemistry Approaches | 70-85% | Improved safety, continuous processing | Current cutting-edge research | [4] [6] [7] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1